8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate
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Overview
Description
8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
The synthesis of 8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate typically involves multiple steps. One common method includes the acetylation of 8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Scientific Research Applications
8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex anthraquinone derivatives.
Medicine: Its derivatives are explored for their antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 8-Methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-1,6-diyl diacetate include:
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: Known for its cytotoxic properties.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of rhein with improved systemic exposure.
6-Deoxycarminic acid tetraacetate: Used in the synthesis of carminic acid, a natural dye.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.
Properties
CAS No. |
87686-82-6 |
---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(5-acetyloxy-4-methoxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9-5-13-18(16(6-9)27-11(3)22)20(24)17-14(19(13)23)7-12(26-10(2)21)8-15(17)25-4/h5-8H,1-4H3 |
InChI Key |
VEIVHWDGXOJYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC)OC(=O)C |
Origin of Product |
United States |
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